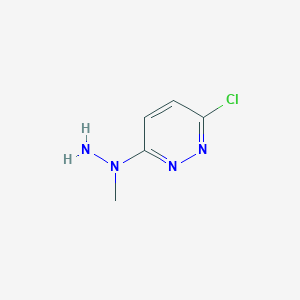

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Description

The exact mass of the compound N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Chloropyridazin-6-yl)-N-methylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloropyridazin-6-yl)-N-methylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-10(7)5-3-2-4(6)8-9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBZJGTXXMJLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370963 | |

| Record name | 3-Chloro-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76953-33-8 | |

| Record name | 3-Chloro-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76953-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted hydrazine derivative of the pyridazine core. The inherent reactivity of the chloropyridazine ring system, coupled with the nucleophilicity of the hydrazine moiety, makes this compound a versatile building block for the construction of more complex molecular architectures. The primary synthetic challenge lies in the selective monosubstitution of one chlorine atom in the starting material, 3,6-dichloropyridazine, with methylhydrazine.

The overall synthetic strategy is a two-step process, commencing with the preparation of the key precursor, 3,6-dichloropyridazine, followed by its reaction with methylhydrazine.

Caption: Overall synthetic workflow for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a critical first step, and its purity directly impacts the outcome of the subsequent hydrazinolysis. A common and effective method involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.[1]

Step 1: Synthesis of 3,6-Dihydroxypyridazine

This step involves a condensation reaction between maleic anhydride and hydrazine hydrate.

Protocol:

-

To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, approximately 1.3 mol).[1]

-

Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

-

Add 98 g of maleic anhydride (1 mol) to the mixture.[1]

-

Heat the mixture to reflux at 110°C for 3 hours.[1]

-

Cool the reaction mixture, which will result in the crystallization of the product.

-

Filter the solid product via suction filtration and wash the filter cake 3-4 times with cold ethanol.[1]

-

Dry the resulting white to yellowish solid to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination of 3,6-Dihydroxypyridazine

The conversion of the dihydroxypyridazine to the dichloropyridazine can be achieved using various chlorinating agents. While phosphorus oxychloride (POCl₃) is traditionally used, N-chlorosuccinimide (NCS) presents a safer and more environmentally friendly alternative.[1]

Protocol using N-Chlorosuccinimide (NCS):

-

In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid. Heat and stir the mixture.[1]

-

Continuously add N-chlorosuccinimide to the reaction vessel. The molar ratio of 3,6-dihydroxypyridazine to NCS should be approximately 1:2.05-2.1.[1]

-

Allow the chlorination reaction to proceed.

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Collect the product by suction filtration to obtain 3,6-dichloropyridazine.[1]

Core Synthesis: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

The core of the synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by methylhydrazine. The key to a successful synthesis is to control the reaction conditions to favor monosubstitution.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the methylhydrazine on one of the electron-deficient carbon atoms of the pyridazine ring, which are activated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The choice of which nitrogen atom of the methylhydrazine acts as the nucleophile can influence the final product structure.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of chloropyridazines with hydrazines.[2][3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | 14.9 g | 0.1 |

| Methylhydrazine | 46.07 | 4.6 g | 0.1 |

| Ethanol | 46.07 | 150 mL | - |

| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 0.1 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.9 g (0.1 mol) of 3,6-dichloropyridazine in 150 mL of ethanol.

-

Add 10.1 g (0.1 mol) of triethylamine to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Slowly add 4.6 g (0.1 mol) of methylhydrazine to the stirred solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or isopropanol.

Caption: Simplified reaction mechanism for the synthesis.

Safety Considerations

-

3,6-Dichloropyridazine: This compound is toxic if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Methylhydrazine: Methylhydrazine is a toxic and flammable substance. It is a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.

-

Phosphorus Oxychloride (if used): This is a highly corrosive and toxic substance that reacts violently with water. Handle with extreme care in a fume hood.

-

Hydrazine Hydrate: This is a corrosive and toxic substance. Avoid contact with skin and eyes.

Conclusion

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a well-established process that relies on fundamental principles of heterocyclic chemistry. By carefully controlling the reaction conditions and adhering to the protocols outlined in this guide, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and development. The choice of chlorinating agent and the careful execution of the final nucleophilic substitution are critical for achieving high yields and purity.

References

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Preparation method of 3, 6-dichloropyridazine.

- A kind of preparation process of methyl hydrazine.

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]

-

3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. PubChem. [Link]

Sources

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the pyridazine scaffold, represent a class of molecules with significant therapeutic potential. This guide provides an in-depth technical analysis of the spectral characterization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, a molecule of interest to researchers in medicinal chemistry and related fields. While experimental spectra for this specific compound are not publicly available, this document leverages established principles of spectroscopy and extensive data from analogous structures to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, rooted in scientific integrity, offers a robust framework for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structure and Physicochemical Properties

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted pyridazine derivative with the following key identifiers:

| Property | Value | Source |

| CAS Number | 76953-33-8 | [1] |

| Molecular Formula | C₅H₇ClN₄ | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

The molecule comprises a 3-chloropyridazine ring linked to a methylhydrazine moiety. This structure suggests a unique combination of electronic and steric features that will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of closely related compounds, including 6-amino-3-chloropyridazine and methylhydrazine[2][3].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals: two from the pyridazine ring protons and one from the methyl group protons. The hydrazine protons (N-H) may or may not be observable depending on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.5 - 7.8 | Doublet | 1H | H-4 | The pyridazine ring protons form an AX spin system. H-4 is adjacent to the electron-withdrawing chloro group, leading to a downfield shift. In the analogous 6-amino-3-chloropyridazine, the corresponding proton appears in this region[2]. |

| ~7.0 - 7.3 | Doublet | 1H | H-5 | H-5 is coupled to H-4 and is expected to be upfield relative to H-4 due to the influence of the hydrazine substituent. The coupling constant (J) between H-4 and H-5 is anticipated to be in the range of 8-10 Hz, typical for ortho-coupling in pyridazine systems. |

| ~3.2 - 3.4 | Singlet | 3H | -CH₃ | The methyl group protons are attached to a nitrogen atom and are expected to appear as a singlet. Data for methylhydrazine shows a signal for the methyl protons around 2.6 ppm[3]. The attachment to the electron-withdrawing chloropyridazinyl group will likely shift this signal further downfield. |

| Broad singlet | 2H | -NH-NH₂ | The chemical shift of the hydrazine protons is highly variable and depends on solvent, temperature, and concentration. These protons are exchangeable and may appear as a broad singlet or may not be observed at all. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~155 - 160 | C-6 | This carbon is attached to the electronegative nitrogen of the hydrazine group and is part of the heterocyclic ring, leading to a significant downfield shift. In 6-amino-3-chloropyridazine, the corresponding carbon appears around 158 ppm[2]. |

| ~150 - 155 | C-3 | The carbon atom bearing the chlorine atom is also expected to be significantly downfield due to the inductive effect of the halogen. |

| ~130 - 135 | C-4 | This methine carbon is adjacent to the chloro-substituted carbon and is expected in the aromatic region. |

| ~115 - 120 | C-5 | The second methine carbon of the pyridazine ring. |

| ~40 - 45 | -CH₃ | The methyl carbon signal is expected in the aliphatic region. In methylhydrazine, the methyl carbon appears around 36 ppm. The electron-withdrawing effect of the chloropyridazinyl group will likely cause a downfield shift. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Workflow for NMR Data Analysis

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| 3200 - 3400 | N-H stretching | Hydrazine (-NH-NH₂) | This region is characteristic of N-H stretching vibrations. The presence of two bands is possible due to symmetric and asymmetric stretching. IR spectra of hydrazine derivatives consistently show absorptions in this region. |

| 2900 - 3000 | C-H stretching | Methyl (-CH₃) and Aromatic (C-H) | The methyl group will show characteristic C-H stretches. Aromatic C-H stretches from the pyridazine ring are also expected in this region, typically at slightly higher wavenumbers than aliphatic C-H stretches. |

| 1580 - 1650 | C=N and C=C stretching | Pyridazine ring | The pyridazine ring will exhibit characteristic stretching vibrations in this region, which is typical for aromatic and heteroaromatic systems. |

| 1400 - 1500 | C-H bending | Methyl (-CH₃) | The methyl group will have characteristic bending (scissoring and umbrella) modes in this region. |

| 1000 - 1200 | C-N stretching | Aryl-N and Alkyl-N | Stretching vibrations of the C-N bonds linking the pyridazine ring to the hydrazine and the methyl group to the hydrazine are expected here. |

| 700 - 850 | C-Cl stretching | Aryl-Cl | The carbon-chlorine stretching vibration for an aromatic chloride is expected in this fingerprint region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale for Formation |

| 158/160 | [C₅H₇ClN₄]⁺ (M⁺) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 143/145 | [C₄H₄ClN₄]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 128/130 | [C₄H₃ClN₃]⁺ | Loss of the methylhydrazine side chain. |

| 113/115 | [C₄H₂ClN₂]⁺ | Further fragmentation of the pyridazine ring. |

| 45 | [CH₅N₂]⁺ | Cleavage of the bond between the pyridazine ring and the hydrazine nitrogen, resulting in the methylhydrazine fragment. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions. Electrospray ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 159/161.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics of this molecule. The detailed protocols and interpretive rationale presented herein are intended to serve as a valuable resource for researchers working on the synthesis, identification, and characterization of novel pyridazine derivatives. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of this and related molecules.

References

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

Sources

"N-(3-Chloropyridazin-6-yl)-N-methylhydrazine" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Within this class, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine stands out as a particularly versatile synthetic intermediate. Its structure is characterized by two key reactive centers: an electrophilic carbon atom at the 3-position bearing a chlorine leaving group, and a nucleophilic N-methylhydrazine moiety at the 6-position. This unique bifunctionality allows for sequential, regioselective modifications, making it an invaluable building block for the synthesis of complex heterocyclic systems and compound libraries in drug discovery programs. This guide provides a comprehensive overview of its synthesis, core reactivity, and synthetic applications, grounded in mechanistic principles and supported by detailed experimental protocols.

Synthesis of the Core Scaffold

The most direct and logical synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 3,6-dichloropyridazine, with methylhydrazine.

Causality of Experimental Design:

-

Precursor Choice: 3,6-Dichloropyridazine is the ideal starting material due to the presence of two activatable positions for nucleophilic attack.[1] The pyridazine ring's electron-deficient nature, caused by the two adjacent nitrogen atoms, facilitates the displacement of the chloro groups.[2]

-

Reagent: Methylhydrazine serves as the nitrogen nucleophile.[3][4] The reaction is typically performed with a single equivalent of methylhydrazine to favor monosubstitution.

-

Solvent and Temperature: Protic solvents like ethanol or isopropanol are commonly used to facilitate the dissolution of the reagents and to mediate the proton transfer steps. The reaction is often heated to overcome the activation energy of the substitution.

Experimental Protocol: Synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and ethanol (10 mL per gram of pyridazine).

-

Reagent Addition: While stirring, add a solution of methylhydrazine (1.05 eq) in ethanol dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound as a solid.

Caption: Synthetic route to the title compound.

Core Reactivity Profile

The reactivity of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is dominated by its two primary functional groups. This allows for a modular approach to library synthesis, where each site can be addressed independently.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The chlorine atom at the C3 position is susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effect of the pyridazine ring nitrogens stabilizes the intermediate Meisenheimer complex, making this transformation highly efficient.[2][5]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C3 carbon, forming a negatively charged resonance-stabilized intermediate (Meisenheimer complex). In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyridazine ring.

Caption: The addition-elimination mechanism for SNAr reactions.

This reactivity is foundational for introducing diversity. Various nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to generate a wide array of substituted pyridazine derivatives.[6]

Experimental Protocol: General Procedure for SNAr

-

Setup: In a sealed vial, dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagents: Add the desired nucleophile (e.g., a secondary amine, 1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 80-120 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reactions of the N-Methylhydrazine Moiety

The hydrazine group is a potent binucleophile and serves as a handle for constructing new heterocyclic rings or for derivatization.[7]

The terminal -NH2 group of the hydrazine readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable hydrazones. This reaction is a cornerstone of combinatorial chemistry for creating large libraries of derivatives.[8][9]

Experimental Protocol: Hydrazone Formation

-

Setup: Dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) in ethanol.

-

Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. The product often precipitates from the solution upon formation.

-

Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or chromatography.

The true synthetic power of the hydrazine moiety is realized in cyclocondensation reactions, where it reacts with bifunctional electrophiles to forge new rings. This strategy is widely used to build fused pyridazine systems like triazolopyridazines and pyrazolopyridazines, which are common motifs in bioactive molecules.[8][10]

Causality of Experimental Design:

-

Reactant Choice: Reagents like β-ketoesters or malonates possess two electrophilic sites that can react sequentially with the two nitrogen atoms of the hydrazine to form a new five-membered ring.

-

Reaction Conditions: The reaction is often performed in a high-boiling solvent like acetic acid or ethanol at reflux to drive the cyclization and dehydration steps.

Caption: General workflow for building fused rings.

Experimental Protocol: Synthesis of a Fused Pyrazole Ring

-

Setup: Combine N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq) and a β-ketoester such as ethyl acetoacetate (1.1 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 6-8 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization.

Summary of Reactivity

The following table summarizes the primary transformations of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, highlighting its utility as a dual-handled synthetic building block.

| Reactive Site | Reaction Type | Reagents & Conditions | Resulting Structure |

| C3-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides; Base (e.g., K₂CO₃), Heat | 3-Amino/Thio/Alkoxy-6-(N-methylhydrazinyl)pyridazine |

| Hydrazine (-NH₂) | Hydrazone Formation | Aldehydes, Ketones; Catalytic Acid | 3-Chloro-6-(N-methyl-N'-alkylidenehydrazinyl)pyridazine |

| Hydrazine (-NH-NH₂) | Cyclocondensation | β-Dicarbonyls, α-haloketones; Heat | Fused heterocycles (e.g., Pyrazolopyridazines) |

| Hydrazine (-NH₂) | Acylation | Acyl Chlorides, Anhydrides; Base | 3-Chloro-6-(N'-acyl-N-methylhydrazinyl)pyridazine |

Conclusion and Outlook

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a powerful and versatile intermediate for the synthesis of novel heterocyclic compounds. Its reactivity profile is defined by two distinct and orthogonally addressable functional groups: the C3-chloro substituent, which readily undergoes SNAr reactions, and the N-methylhydrazine moiety, which is a superb precursor for hydrazone formation and cyclocondensation reactions. Understanding the causality behind the experimental choices for each transformation allows researchers to rationally design synthetic routes to complex molecules with potential applications in drug discovery and materials science. The continued exploration of this scaffold's reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive agents.

References

-

Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

-

Title: Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine Source: ResearchGate URL: [Link]

-

Title: 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL: [Link]

- Title: US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines Source: Google Patents URL

-

Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation Source: Molecules (via PMC) URL: [Link]

-

Title: 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 Source: PubChem URL: [Link]

-

Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: Biological & Pharmaceutical Bulletin (via PubMed) URL: [Link]

-

Title: Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains Source: Molecules (MDPI) URL: [Link]

-

Title: Methylhydrazine Source: American Chemical Society URL: [Link]

Sources

- 1. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. acs.org [acs.org]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (CAS No. 76953-33-8). In the absence of extensive empirical data for this specific molecule, this document synthesizes information based on the known chemical principles of its constituent functional groups—a substituted hydrazine and a chloropyridazine ring. It offers a detailed analysis of potential degradation pathways, scientifically-grounded storage and handling protocols, and a framework for establishing a robust stability-indicating analytical method. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Context

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a substituted hydrazine derivative of interest in medicinal chemistry and synthetic applications. Its structure, featuring a nucleophilic hydrazine moiety and an electrophilic chloropyridazine core, suggests a rich and complex chemical reactivity. The hydrazine group is a key building block in the synthesis of various heterocyclic compounds, while the chloropyridazine ring is a common pharmacophore.[1]

Understanding the stability of this compound is paramount for ensuring the integrity of research data, the quality of synthetic products, and the safety of laboratory personnel. This guide will delve into the factors that likely govern its shelf-life and provide actionable protocols for its proper management.

Inferred Physicochemical Properties and Hazards

While specific experimental data for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is not widely available, we can infer its properties from related compounds.

| Property | Inferred Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₅H₇ClN₄ | - |

| Molecular Weight | 158.59 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on the melting point of the related compound 3-Chloro-6-hydrazinopyridazine (137-141°C).[2] |

| Hazards | Potential skin/eye irritant, toxic if ingested or inhaled, possible carcinogen. | Hydrazine and its derivatives are known to be corrosive, toxic, and are often treated as potential carcinogens.[3] |

Core Directive: Understanding Chemical Stability and Degradation

The stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is dictated by the interplay of its two primary functional groups. The following sections break down the likely degradation pathways.

The Hydrazine Moiety: Susceptibility to Oxidation

Hydrazines are powerful reducing agents and are highly susceptible to oxidation.[4] This is the most probable degradation pathway for the title compound.

-

Mechanism: Atmospheric oxygen can oxidize the hydrazine functional group. This process can be catalyzed by the presence of metal ions (e.g., copper, iron) and elevated temperatures.[5] The oxidation can lead to the formation of diazenes, which may be unstable and decompose further, potentially leading to the loss of nitrogen gas and the formation of various byproducts.[6]

-

Consequences: Oxidation leads to a loss of purity and the formation of unknown impurities that could interfere with experimental results or pose safety risks.

-

Mitigation: Storage under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidative degradation.[4][5]

The Chloropyridazine Ring: Nucleophilic Substitution and Hydrolysis

The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic attack.

-

Mechanism:

-

Hydrolysis: In the presence of water, particularly at non-neutral pH, the chlorine atom can be displaced by a hydroxyl group to form the corresponding pyridazinone derivative.

-

Nucleophilic Substitution: Other nucleophiles present in a solution (e.g., amines, alcohols, or even another molecule of the hydrazine itself) could displace the chlorine atom. The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the ring.[7]

-

-

Consequences: Formation of impurities with altered chemical and pharmacological properties.

-

Mitigation: Store in a dry environment, away from moisture and reactive nucleophiles. Use of anhydrous solvents is critical in experimental settings.

Photodegradation

Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation.

-

Mechanism: Exposure to UV light can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent complex degradation pathways. Studies on related compounds like 2-chloropyridine have shown that photodegradation can lead to a variety of intermediate products.[8]

-

Consequences: Accelerated degradation and the formation of potentially genotoxic byproducts.[8]

-

Mitigation: Protect the compound from light by storing it in amber vials or in a light-proof container.

The following diagram illustrates the potential degradation pathways for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Caption: Potential Degradation Pathways.

Recommended Storage and Handling Protocols

Based on the analysis of potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or colder. | Low temperatures slow down the rates of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | To prevent oxidative degradation of the hydrazine moiety.[4][5] |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation of the chloropyridazine ring.[8] |

| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | To prevent hydrolysis of the chloro group. |

| Container | Use glass or high-density polyethylene containers. | Stainless steel (types 304L and 347) is also suitable for bulk storage of hydrazines.[4] |

| Handling | Handle in a well-ventilated fume hood.[3] Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3] | To minimize exposure to a potentially toxic and irritating compound. |

Experimental Protocol: Establishing a Stability-Indicating Method

To empirically determine the stability of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine and identify its degradation products, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Step-by-Step Methodology:

-

Method Development:

-

Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from less polar degradation products.

-

Detection: A UV detector set at a wavelength where the parent compound has significant absorbance (determined by UV-Vis spectroscopy) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of any new peaks that appear.

-

-

Forced Degradation Study:

-

Prepare solutions of the compound in a suitable solvent.

-

Expose these solutions to stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to a high-intensity UV lamp.

-

-

Analyze the stressed samples by the developed HPLC method alongside a non-stressed control sample.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[9]

-

Specificity: The method must be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is crucial.

-

Identification of Degradants: For significant degradation products, use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and propose their structures.

-

The following diagram outlines the workflow for a forced degradation study.

Caption: Forced Degradation Study Workflow.

Conclusion

While specific stability data for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is limited, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. The primary stability concerns are oxidation of the hydrazine moiety and nucleophilic substitution or hydrolysis at the chloropyridazine ring. By controlling temperature, atmosphere, light, and moisture, the integrity of this compound can be effectively preserved. For critical applications, it is imperative to conduct empirical stability studies using a validated, stability-indicating analytical method to confirm these inferred recommendations.

References

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

OSHA. (n.d.). HYDRAZINE Method no.: ID-209. Retrieved from [Link]

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

-

Reddit. (2020). Advice on storing/handling hydrazine. Retrieved from [Link]

- Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1767-1807.

-

Raju, N. A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1163-1168. [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Cosimelli, B., et al. (2003). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 46(19), 4179-4182. [Link]

-

Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

- Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1083-1098.

-

Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Beilstein Publishing. (n.d.). Systematic synthesis of phthalimide-protected unsaturated hydrazine heterocycles. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. arxada.com [arxada.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

Navigating the Solubility Landscape of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals who strive to translate novel molecules into therapeutic realities, the fundamental property of solubility is a constant and critical companion. It is a gatekeeper to bioavailability, a determinant of formulation strategies, and a crucial parameter that dictates the success or failure of a compound's journey through the development pipeline. This guide is dedicated to a molecule of significant interest in medicinal chemistry: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine . In the absence of extensive published solubility data for this specific entity, this document serves as an in-depth technical guide. It combines theoretical predictions based on its structural motifs with robust, field-proven methodologies for empirical determination. Our objective is to empower you with the foundational knowledge and practical tools to confidently assess and leverage the solubility characteristics of this and similar heterocyclic compounds in your research endeavors.

Deconstructing the Molecule: A Physicochemical Portrait

To predict the solubility behavior of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, we must first dissect its constituent parts and their inherent physicochemical properties. The molecule is a composite of a chloropyridazine ring and an N-methylhydrazine substituent, each contributing distinct characteristics that will govern its interaction with various organic solvents.

Molecular Structure:

Caption: Structure of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

-

The Chloropyridazine Core: The pyridazine ring is an aromatic heterocycle characterized by two adjacent nitrogen atoms. This feature endows the ring with a significant dipole moment and makes it a polar entity.[1] The nitrogen atoms are capable of acting as hydrogen bond acceptors. Pyridazine itself is miscible with water and alcohols, indicating a preference for polar solvents, while it is nearly insoluble in non-polar solvents like cyclohexane.[2] The presence of a chlorine atom, an electron-withdrawing group, further enhances the polarity of the ring system.

-

The N-Methylhydrazine Substituent: Methylhydrazine is a small, polar molecule that is miscible with water and soluble in alcohols and ether.[3][4] The hydrazine moiety (-NH-NH-) is a key contributor to its polarity and has both hydrogen bond donor and acceptor capabilities. The methyl group adds a small degree of lipophilicity.

Predicted Solubility Profile:

Based on the analysis of its structural components, a predicted solubility profile for N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can be formulated.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | The molecule's ability to accept hydrogen bonds via the pyridazine nitrogens and the hydrazine moiety, coupled with its overall polarity, suggests strong interactions with protic solvents. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | High to Moderate | The high dipole moment of the pyridazine ring and the polar nature of the hydrazine group should lead to favorable dipole-dipole interactions with these solvents. Arylhydrazines are often soluble in these solvents.[5] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Very Low | The overall polarity of the molecule, driven by the nitrogen-rich heterocyclic system and the hydrazine group, will likely result in poor solvation by non-polar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, but it is unlikely to be as high as in more polar solvents. |

The Imperative of Empirical Determination: Methodologies and Protocols

While theoretical predictions provide a valuable starting point, they are no substitute for empirical data. The following section details robust and widely accepted methodologies for determining the solubility of a novel compound like N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to understand the two primary types of solubility measurements in the context of drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[6] This is the "gold standard" for solubility determination and is typically measured using the shake-flask method.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8] It is a non-equilibrium measurement and is often used in high-throughput screening to quickly assess the solubility of a large number of compounds. Kinetic solubility values are generally higher than thermodynamic solubility.

Caption: Thermodynamic vs. Kinetic Solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the benchmark shake-flask method for determining the thermodynamic solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

Objective: To determine the equilibrium solubility of the test compound in a selection of organic solvents at a controlled temperature.

Materials:

-

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, toluene, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(3-Chloropyridazin-6-yl)-N-methylhydrazine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. For compounds with slow dissolution kinetics, longer incubation times may be necessary.[9]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining solid particles, either:

-

Centrifuge the aliquot at high speed.

-

Filter the aliquot through a 0.22 µm syringe filter. It is critical to ensure the filter material does not adsorb the compound.

-

-

-

Quantification:

-

Prepare a series of standard solutions of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine of known concentrations in the same solvent.

-

Analyze both the filtered supernatant from the saturated solution and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Thermodynamic Solubility Workflow.

Factors Influencing Solubility: A Deeper Dive

The solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is not a static value but is influenced by several environmental and structural factors.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. However, the magnitude of this effect can vary significantly between different solute-solvent pairs.

-

Solvent Polarity: As predicted, the "like dissolves like" principle is paramount. The polar nature of our target molecule suggests a strong correlation between solvent polarity and solubility.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve N-(3-Chloropyridazin-6-yl)-N-methylhydrazine. Solvents that can effectively form hydrogen bonds with the pyridazine and hydrazine nitrogens will be particularly effective.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, providing a solid foundation for tackling solubility challenges in medicinal chemistry. The empirical determination of the solubility of this compound across a range of pharmaceutically relevant solvents is a crucial next step that will undoubtedly facilitate its future development.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147-1215. Retrieved from [Link]

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

de Fatima, A., & Pilo-Veloso, D. (2015). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 5(105), 86295-86314. Retrieved from [Link]

-

Wang, J., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 60(5), 1484-1488. Retrieved from [Link]

-

Scent.vn. (n.d.). Methylhydrazine (CAS 60-34-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChem. (n.d.). Pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

-

American Chemical Society. (2023, January 2). Methylhydrazine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methylhydrazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

OSHA. (n.d.). METHYL HYDRAZINE (MONOMETHYL HYDRAZINE). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Methylhydrazine | 60-34-4 [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

Introduction: Unlocking the Potential of the 6-(N-Methylhydrazinyl)pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. The specific introduction of an N-methylhydrazinyl group at the 6-position of a pyridazine ring, coupled with the capacity for C-C bond formation at the 3-position, opens a gateway to a vast and underexplored chemical space. N-(3-Chloropyridazin-6-yl)-N-methylhydrazine serves as a key building block in this endeavor. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the arylation or vinylation of the C-3 position of this substrate, enabling the synthesis of novel derivatives with significant potential in drug discovery and functional materials development.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic considerations, potential challenges, and detailed protocols to facilitate successful synthesis and downstream applications.

Scientific Integrity and Logic: Navigating the Challenges of Nitrogen-Rich Heterocycles

The Suzuki-Miyaura coupling of nitrogen-containing heterocycles, such as pyridazines, can present unique challenges. The lone pairs of electrons on the nitrogen atoms, particularly those of the N-methylhydrazinyl substituent, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This can result in sluggish reactions and low yields. Therefore, the judicious selection of the catalytic system, including the palladium precursor and, most critically, the ligand, is paramount for a successful transformation.

Modern phosphine ligands, particularly bulky and electron-rich biarylphosphines developed by groups like Buchwald, have demonstrated remarkable efficacy in overcoming the challenges associated with nitrogen-containing substrates.[2] These ligands promote the desired catalytic cycle while minimizing off-cycle catalyst inhibition.

Furthermore, the presence of the unprotected hydrazine moiety introduces the possibility of side reactions. While the primary amine of the hydrazine is less nucleophilic than the secondary amine, its reactivity under the basic conditions of the Suzuki-Miyaura coupling should be considered. In cases of persistent low yields or complex reaction mixtures, the use of a protecting group on the hydrazine may be a viable strategy.

Experimental Protocols: A Guided Approach to Synthesis

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine with a variety of boronic acids.

Safety Precautions

Warning: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is expected to share the hazardous properties of its parent compound, methylhydrazine. Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen.[3][4][5][6][7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol employs a highly active palladium/ligand system known for its effectiveness with challenging nitrogen-containing heterocycles.[2]

Materials:

-

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine (1.0 eq)

-

Aryl- or vinylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, the boronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of the degassed solvent mixture.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Add the remaining degassed solvent to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: A Summary of Reaction Parameters

The following table outlines a range of conditions that can be explored for the optimization of the Suzuki-Miyaura coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine.

| Parameter | Condition A (Recommended Starting Point) | Condition B (Alternative for Electron-Rich Boronic Acids) | Condition C (Alternative for Hindered Substrates) |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |

| Base | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) | Na₂CO₃ (2 M aqueous solution) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DME/H₂O (4:1) |

| Temperature | 80-100 °C | 90-110 °C | 85 °C |

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key steps are oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

-

Low Yields: If the reaction yields are consistently low, consider increasing the catalyst loading to 5 mol% and the ligand loading to 10 mol%. Screening alternative bases and solvents from the table above may also be beneficial.

-

Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation by the hydrazine moiety. In such cases, consider in situ protection of the hydrazine by forming a hydrazone. This can be achieved by adding a slight excess of a ketone (e.g., acetone or pivaldehyde) to the reaction mixture before adding the catalyst. The resulting hydrazone is typically more stable under the reaction conditions and less likely to inhibit the catalyst. The hydrazone can often be hydrolyzed back to the free hydrazine during the aqueous workup or with a mild acidic treatment.

-

Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and by using a high-purity palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a powerful tool for the synthesis of novel 3-aryl-6-(N-methylhydrazinyl)pyridazines. By carefully selecting the catalyst system and reaction conditions, the challenges associated with this nitrogen-rich substrate can be overcome. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and functional materials.

References

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Billingsley, K. L., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of organic chemistry, 73(18), 7204–7208.

- Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.

- Li, J., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.

- Liu, J. B., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Temperature-Dependent Conditions. Journal of the American Chemical Society, 144(21), 9496-9505.

- RSC Publishing. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Sigma-Aldrich. (2024).

- Singh, U. P., & Gaikwad, D. D. (2021). Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, their electronic and nonlinear optical properties through DFT calculations. Molecules (Basel, Switzerland), 26(23), 7358.

- Tanimoto, H., & Nishiyama, Y. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Journal of peptide science : an official publication of the European Peptide Society, 17(2), 79–86.

- U.S. Environmental Protection Agency. (n.d.). Methylhydrazine.

- Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.

- Wako Chemicals. (2024).

- Xiao, J., & Xue, D. (2023). Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan. Organic Letters, 25(18), 3287-3292.

- Chem Service. (2014).

- Cole-Parmer. (n.d.).

- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- MDPI. (2022).

- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.

- ResearchGate. (n.d.). Synthesis of the nucleophilic coupling partner for a Suzuki coupling.

- The Royal Society of Chemistry. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.

- ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.

- Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)

- NIH. (2024).

- NIH. (2021).

- NIH. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry.

- NIH. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.

- NIH. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.

- NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- Request PDF. (2025). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines.

- Sci-Hub. (n.d.).

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. epa.gov [epa.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: N-(3-Chloropyridazin-6-yl)-N-methylhydrazine in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Moiety and the Buchwald-Hartwig Amination

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including cardiovascular, analgesic, and anticancer properties. The functionalization of this heterocycle is therefore of paramount importance in the development of new therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide to the use of a specific, highly functionalized building block, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine , in the Buchwald-Hartwig amination to construct complex N-aryl pyridazinyl hydrazine derivatives. These derivatives are of significant interest in drug discovery programs due to their potential as bioisosteres and pharmacophores.

This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, guidance on optimizing reaction conditions, and troubleshooting strategies to enable researchers to effectively utilize this powerful synthetic transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine nucleophile, in this case, N-(3-Chloropyridazin-6-yl)-N-methylhydrazine, coordinates to the palladium center, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated hydrazine, forming a palladium amido complex.

-